3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(4-Fluoro-3-methoxyphenyl)bicyclo[111]pentan-1-amine is a chemical compound characterized by its unique bicyclo[111]pentane core structure, which is substituted with a 4-fluoro-3-methoxyphenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine typically involves the following steps:
Formation of the Bicyclo[1.1.1]pentane Core: The bicyclo[1.1.1]pentane core can be synthesized through a involving a suitable diene and dienophile, followed by a series of functional group transformations.
Introduction of the Fluoro and Methoxy Groups: The 4-fluoro-3-methoxyphenyl group can be introduced via electrophilic aromatic substitution reactions, using appropriate fluorinating and methoxylating agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amine derivatives in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or secondary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioisostere in drug design, particularly in the development of anti-inflammatory and analgesic agents.
Biological Research: It is used in the study of receptor-ligand interactions and the development of novel therapeutic agents.
Industrial Applications: The compound’s unique structural properties make it a candidate for the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity for these targets. The fluoro and methoxy groups contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties, influencing its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Similar Compounds
3-(4-Fluoro-3-methylphenyl)bicyclo[1.1.1]pentan-1-amine: Similar structure but with a methyl group instead of a methoxy group.
3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an amine group.
Uniqueness
3-(4-Fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its combination of a bicyclo[1.1.1]pentane core with a fluoro and methoxy-substituted phenyl group and an amine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO/c1-15-10-4-8(2-3-9(10)13)11-5-12(14,6-11)7-11/h2-4H,5-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGFNQXETRGZEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C23CC(C2)(C3)N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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